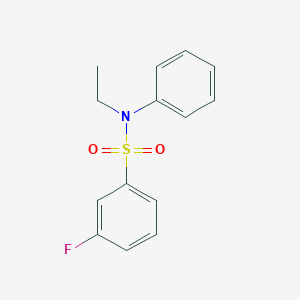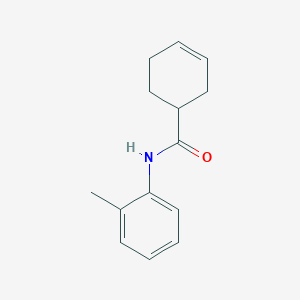
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTF is a white crystalline solid that is soluble in organic solvents.
作用机制
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide is not yet fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. It has also been suggested that this compound may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. Additionally, this compound has been reported to inhibit the replication of certain viruses, such as herpes simplex virus.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents, making it suitable for various experimental procedures. However, this compound has some limitations as well. It is not very stable in aqueous solutions and can decompose over time. Additionally, this compound has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Additionally, research can be conducted to improve the bioavailability of this compound and develop more stable formulations for in vivo use.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成方法
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide can be synthesized through a multistep process starting from 2,4-dimethoxybenzaldehyde and 4-(trifluoromethyl)benzoyl chloride. The reaction involves the formation of an imine intermediate, which is then reduced to this compound using a reducing agent such as sodium borohydride. The purity of the final product can be improved through recrystallization.
科学研究应用
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. This compound has also been investigated as a potential inhibitor of protein-protein interactions, which play a crucial role in many biological processes.
属性
分子式 |
C16H14F3NO3 |
|---|---|
分子量 |
325.28 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO3/c1-22-12-7-8-13(14(9-12)23-2)20-15(21)10-3-5-11(6-4-10)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChI 键 |
WRDUYFLJBGSGSG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)







![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)
![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)
